N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan moiety and a triazole-carboxamide side chain. The compound’s structure combines aromatic and electron-rich heterocycles (furan, pyrazole, and triazole), which influence its physicochemical behavior and binding interactions.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-18-9-11(16-17-18)13(20)14-4-5-19-8-10(7-15-19)12-3-2-6-21-12/h2-3,6-9H,4-5H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPBUUXTTOATEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Chalcones
A widely adopted method involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For example:
- Starting material : 3-(Furan-2-yl)-1-phenylprop-2-en-1-one (chalcone derivative)
- Reagents : Semicarbazide hydrochloride, potassium hydroxide
- Conditions : Reflux in ethanol (3–4 hours)
- Product : 5-Aryl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the α,β-unsaturated carbonyl, followed by cyclization and tautomerization.
Suzuki-Miyaura Coupling for Pyrazole Functionalization
For introducing the furan group at the pyrazole C4 position:
- Catalyst : Pd(PPh₃)₄
- Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
- Conditions : Microwave irradiation (100°C, 30 min) in dioxane/H₂O
- Yield : 78–85%
Preparation of 1-Methyl-1H-1,2,3-Triazole-4-Carboxamide
One-Pot Azide-Alkyne Cycloaddition (AAC)
A copper-catalyzed AAC reaction forms the triazole core:
- Substrates :
- Benzyl azide (1a-m)
- β-Ketonitrile (2)
- Catalyst : DBU (1,8-diazabicycloundec-7-ene)
- Conditions : t-BuOH, 70°C, 24 hours
- Post-treatment : Addition of t-BuOK for carboxamide formation
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 24 hours |
| Temperature | 70°C |
| Yield Range | 65–82% |
Alternative Route via Hydrazine Condensation
- Starting material : Methyl 1H-1,2,3-triazole-4-carboxylate
- Methylation : CH₃I, K₂CO₃ in DMF (0°C to RT)
- Amidation : NH₃(g) in MeOH, 12 hours
Coupling of Pyrazole and Triazole Components
EDCI/HOBt-Mediated Amide Bond Formation
- Activating agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Co-reagent : Hydroxybenzotriazole (HOBt)
- Solvent : Dichloromethane (DCM)
- Conditions : 0°C to RT, 12 hours
Procedure :
- Dissolve furan-pyrazole-ethylamine (1.2 eq) and triazole-carboxylic acid (1.0 eq) in DCM.
- Add EDCI (1.5 eq) and HOBt (1.5 eq).
- Stir under N₂ atmosphere until completion (TLC monitoring).
Reductive Amination Approach
Optimization and Challenges
Protection-Deprotection Strategies
Solvent Effects on Coupling Efficiency
| Solvent | Conversion (%) |
|---|---|
| DCM | 75 |
| DMF | 68 |
| THF | 59 |
Polar aprotic solvents like DMF accelerate coupling but may promote side reactions.
Analytical Characterization
Critical spectroscopic data for validation:
- ¹H NMR (CDCl₃) :
- δ 7.42 (d, J=3.1 Hz, 1H, furan C3-H)
- δ 6.67 (s, 1H, triazole C5-H)
- δ 4.21 (t, J=6.2 Hz, 2H, -NCH₂CH₂N-)
- HRMS (ESI+) : m/z calcd for C₁₆H₁₉N₅O₂ [M+H]⁺ 313.1542, found 313.1546.
Comparative Assessment of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| EDCI/HOBt coupling | 75 | 98 | 12 |
| Reductive amination | 68 | 95 | 6 |
| One-pot AAC | 82 | 97 | 24 |
The EDCI-mediated coupling offers optimal balance between yield and reaction time, while AAC provides higher yields at the expense of longer durations.
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form lactones.
Reduction: Reduction of the pyrazole and triazole rings can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitutions can occur, particularly on the furan and triazole rings.
Common Reagents and Conditions: Oxidizing agents like m-chloroperbenzoic acid can be used for oxidation reactions, while reducing agents such as lithium aluminum hydride are employed for reduction. Substitution reactions often require the presence of bases or acids to facilitate the process.
Major Products: Major products from these reactions include various derivatives where functional groups on the furan or pyrazole rings are modified, potentially altering the compound's reactivity and biological activity.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 329.35 g/mol. The compound features a unique combination of functional groups including a furan ring, a pyrazole moiety, and a triazole structure, which contribute to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 25.72 ± 3.95 |
| Compound B | U87 (glioblastoma) | 45.2 ± 13.0 |
These findings suggest that the compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
These results indicate its potential use in treating infections caused by resistant bacterial strains .
Structure-Activity Relationships (SAR)
The biological activity of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can be attributed to specific structural features:
- Furan Ring : Enhances electron delocalization and interaction with biological targets.
- Pyrazole and Triazole Moieties : Known for their roles in enzyme inhibition and receptor binding.
- Substituents : The presence of functional groups like methoxy increases solubility and bioavailability.
Study 1: Anticancer Efficacy
In a preclinical study involving tumor-bearing mice, the efficacy of the compound was tested. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential use in cancer therapy .
Study 2: Antimicrobial Testing
A series of derivatives were synthesized and tested against various bacterial strains using the agar disc-diffusion method. Some compounds exhibited potent activity against multidrug-resistant strains, showcasing their potential as antimicrobial agents .
Mechanism of Action
Comparing N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide with other heterocyclic compounds such as imidazoles, thiophenes, and pyridines highlights its unique combination of reactivity and biological activity. While imidazoles are also significant in drug development, the specific functional groups in our compound offer distinct advantages in selectivity and potency.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Key Observations :
- Electron Effects : The target compound’s furan ring (electron-rich) contrasts with fluorophenyl substituents in ’s pyrazolines, which enhance electrophilicity. This difference may impact solubility and reactivity .
Physicochemical Properties
- Solubility : Furan’s oxygen atom may improve aqueous solubility compared to purely aromatic analogs (e.g., ’s halogenated compounds). However, the triazole-carboxamide group could introduce polarity-dependent trade-offs .
- Thermal Stability: No melting point data is available for the target compound. However, structurally related compounds in exhibit melting points >170°C, suggesting moderate stability .
Computational and Crystallographic Analysis
The use of SHELXL () and WinGX/ORTEP () for structural refinement is standard for analogous compounds. For instance, confirms pyrazoline structures via single-crystal X-ray diffraction, a method applicable to the target compound .
Biological Activity
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This compound features a unique combination of a furan ring, a pyrazole moiety, and a triazole structure, which may enhance its interactions with biological targets. This article explores its biological activity through various studies, including synthesis methods, structure-activity relationships (SAR), and pharmacological profiles.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 274.33 g/mol. The presence of multiple heterocycles in its structure suggests potential for diverse biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes the key steps involved in the synthesis:
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Formation of Pyrazole | 4-Furan-2-carboxaldehyde + hydrazine |
| 2 | Alkylation | Pyrazole + 2-bromoethylamine |
| 3 | Triazole Formation | Reaction with azides under basic conditions |
| 4 | Carboxamide Formation | Reaction with isocyanates |
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies indicate that triazole derivatives exhibit significant antibacterial and antifungal activities. For example:
- Antibacterial Activity : Compounds similar to N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole have been tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 0.125 to 8 μg/mL for effective compounds .
- Antifungal Activity : Triazoles are known for their antifungal properties. Studies have demonstrated that similar compounds exhibit broad-spectrum antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus with MIC values as low as 0.5 μg/mL .
Anticancer Activity
Research into the anticancer potential of triazole derivatives has revealed that they can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Triazoles may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death. Some studies have reported that compounds containing triazole rings can inhibit tubulin polymerization, thereby disrupting mitosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Furan Ring | Enhances lipophilicity and bioavailability |
| Pyrazole Moiety | Exhibits significant pharmacological properties |
| Triazole Core | Provides antifungal and antibacterial effects |
Case Studies
Several studies have examined the biological activity of compounds structurally similar to N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of triazole derivatives against resistant strains of bacteria. Results indicated that modifications in the triazole structure could enhance activity against resistant strains .
- Evaluation of Anticancer Properties : In vitro studies demonstrated that certain triazole derivatives significantly reduced the viability of cancer cell lines while sparing normal cells, indicating selective toxicity .
Q & A
Q. What are the optimal synthetic routes for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step heterocyclic coupling. A plausible route includes:
Cyclocondensation : React furan-2-carbaldehyde with hydrazine to form the pyrazole core.
Alkylation : Introduce the ethyl linker using 1,2-dibromoethane under basic conditions (e.g., K₂CO₃).
Triazole Formation : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety.
Key optimization steps:
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).
- Confirm regioselectivity using -NMR (e.g., pyrazole C-H coupling constants) .
Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- -NMR : Identify pyrazole protons (δ 7.5–8.5 ppm, doublets) and triazole methyl groups (δ 3.5–4.0 ppm, singlet). Furyl protons appear as multiplet signals (δ 6.0–7.0 ppm).
- IR : Confirm carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
- LC-MS : Use electrospray ionization (ESI+) to detect [M+H] (expected m/z ~360–370). Compare with theoretical molecular weight (C₁₆H₁₄FN₅O₂: 311.31 g/mol) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?
- Methodological Answer : Use SHELXL for refinement:
- Apply Hirshfeld atom refinement (HAR) to resolve discrepancies in anisotropic displacement parameters.
- Cross-validate with WinGX for symmetry checks and hydrogen bonding analysis.
Example workflow:
Q. What computational strategies predict the compound’s biological activity and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against targets (e.g., kinases, GPCRs). Parameterize furan and triazole moieties for π-π stacking.
- PASS Program : Predict antibacterial or anticancer activity based on structural analogs (e.g., pyrazole-carboxamides show TNF-α inhibition) .
Example docking results:
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | -9.2 | H-bond with Asp831, π-stacking with Phe832 |
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystallographic packing?
- Methodological Answer : Analyze X-ray data with Platon or Mercury :
- Calculate packing diagrams to identify π-π interactions between furan and phenyl rings (distance < 4.0 Å).
- Hydrogen bonds: Measure N-H···O=C distances (<2.5 Å) and angles (>120°).
Example metrics from similar compounds:
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N-H···O=C | 2.3 | 155 |
| π-π (furan-phenyl) | 3.8 | - |
| Such interactions impact solubility and stability . |
Future Directions
- Derivative Synthesis : Modify the triazole methyl group to trifluoromethyl (-CF₃) for enhanced metabolic stability .
- Mechanistic Studies : Use isotopic labeling (-pyrazole) to track metabolic pathways via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
